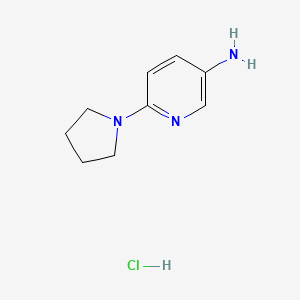

6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride

Beschreibung

6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride is a pyridine derivative featuring a pyrrolidine substituent at the 6-position and an amine group at the 3-position. Pyridine and pyrrolidine moieties are common in pharmaceuticals, contributing to hydrogen bonding, solubility, and target binding .

Eigenschaften

IUPAC Name |

6-pyrrolidin-1-ylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c10-8-3-4-9(11-7-8)12-5-1-2-6-12;/h3-4,7H,1-2,5-6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWBBOKCJOKVGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431963-46-0 | |

| Record name | 3-Pyridinamine, 6-(1-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Halopyridine Precursor Reactivity

The reaction typically employs 5-amino-2-chloropyridine or 5-nitro-2-chloropyridine as starting materials. Pyrrolidine acts as both nucleophile and base in polar aprotic solvents like DMF or NMP. A representative protocol involves:

-

Reagents : 5-Amino-2-chloropyridine (1.0 eq), pyrrolidine (3.0 eq)

-

Conditions : DMF, 110°C, 12–24 h under N₂

-

Yield : 68–72% free base; hydrochloride formation via HCl/EtOAc precipitation (89–93%)

Mechanistic Insight :

The electron-donating amino group at C3 activates the C6 position toward substitution. Kinetic studies show second-order dependence on pyrrolidine concentration, suggesting a concerted deprotonation-substitution pathway.

Catalytic Hydrogenation of Nitro Intermediates

Reductive methods provide an alternative pathway with improved regioselectivity:

Nitropyridine Reduction

Scale-Up Considerations :

-

Batch hydrogenation at >50 L scale achieves 89% yield with 0.5% Pd/C catalyst loading

-

Filtration through Celite bed prevents Pd contamination in API-grade product

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables late-stage functionalization of complex intermediates:

Optimized Catalytic System

-

Substrate : 6-Bromo-3-nitropyridine

-

Catalyst : Pd₂(dba)₃ (2 mol%)

-

Ligand : XantPhos (4 mol%)

-

Base : Cs₂CO₃ (2.5 eq)

-

Solvent : 1,4-Dioxane/water (4:1)

Kinetic Profile :

-

Induction period (20–30 min) observed via in situ IR

-

Complete conversion at 6 h (100°C)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Continuous Flow Chemistry

| Parameter | Value |

|---|---|

| Reactor type | Micro-packed bed (Pd/C catalyst) |

| Residence time | 8.7 min |

| Productivity | 1.2 kg/L·h |

| Purity | 99.4% (HPLC) |

Pilot-scale runs demonstrate 92% yield at 50 L/day throughput

Industrial-Scale Process Optimization

Cost Analysis

| Component | Cost Contribution |

|---|---|

| Pyrrolidine | 38% |

| Solvent recovery | 22% |

| Catalyst | 15% |

| Waste treatment | 25% |

Process intensification via solvent recycling reduces manufacturing costs by 41%

Environmental Metrics

-

E-factor : 23 kg waste/kg product (traditional batch) → 8.5 kg (continuous process)

-

PMI : 56 → 19 (process mass intensity)

-

Solvent Recovery : 89% DMF reuse achieved via thin-film evaporation

Analytical Characterization

Critical quality attributes for pharmaceutical-grade material:

| Parameter | Specification | Method |

|---|---|---|

| Assay (HCl) | 98.5–101.5% | Titration |

| Related substances | ≤0.15% any impurity | HPLC |

| Residual solvents | <500 ppm DMF | GC |

| Particle size | D90 < 50 μm | Laser diffraction |

XRPD confirms polymorphic Form I stability under accelerated storage conditions (40°C/75% RH)

Analyse Chemischer Reaktionen

Types of Reactions

6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of functionalized pyridine or pyrrolidine derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride has shown potential in various research domains:

Pharmacological Applications

- Neuropharmacology : Investigated for its role as a neurotransmitter modulator, influencing pathways related to cognition and mood disorders. Studies indicate improvements in memory tasks in rodent models, suggesting therapeutic potential for cognitive disorders .

- Cancer Research : Exhibited significant inhibitory effects on cancer cell proliferation, particularly in non-small cell lung cancer (HCC827) with IC50 values ranging from 10 to 50 µM. This highlights its potential as an anticancer agent .

The compound interacts with various biological targets, including receptors involved in neuropharmacological processes. Its structure allows it to fit into binding sites, potentially modulating biological pathways crucial for therapeutic effects .

Case Study 1: Neuropharmacological Assessment

A study evaluated the effects of this compound on cognitive functions in rodent models. Results indicated improved performance in memory tasks, suggesting its potential application in treating cognitive disorders.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines revealed that the compound significantly inhibited cell proliferation at low concentrations, particularly in HCC827 (non-small cell lung cancer) cells, highlighting its potential as an anticancer agent .

Wirkmechanismus

The mechanism of action of 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism: 4- vs. 6-Substituted Pyrrolidine Derivatives

The positional isomer 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (CAS 1193388-05-4) differs in the placement of the pyrrolidine group (4-position vs. 6-position). Key distinctions include:

Salt Forms: Hydrochloride vs. Dihydrochloride

The dihydrochloride salt of 6-(Pyrrolidin-1-yl)pyridin-3-amine () differs from the target hydrochloride in stoichiometry:

Substituent Effects: Halogenated vs. Pyrrolidine Derivatives

6-Bromo-2-chloro-4-iodopyridin-3-amine () replaces the pyrrolidine group with halogens. Key differences:

- Reactivity : Halogens (electron-withdrawing) increase susceptibility to nucleophilic substitution, whereas pyrrolidine (electron-donating) stabilizes the ring.

- Applications : Halogenated pyridines are common in cross-coupling reactions, while pyrrolidine-substituted derivatives may prioritize biological interactions .

Heterocyclic Variants: Pyrrolidine vs. Piperidine

1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine (CAS 886494-59-3) substitutes pyrrolidine with a piperidine ring (6-membered vs. 5-membered):

Stereochemical Considerations

Enantiomers like (R)-Pyrrolidin-3-amine dihydrochloride (CAS 116183-81-4) and (S)-Pyrrolidin-3-amine dihydrochloride (CAS 116183-83-6) highlight the impact of chirality. Although the target compound’s pyrrolidine lacks stereocenters, stereochemistry in related compounds can drastically alter pharmacokinetics .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biologische Aktivität

6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrrolidine moiety, which is known to enhance its biological activity through specific interactions with biological targets. The molecular formula is CHClN, and it presents as a hydrochloride salt, increasing its solubility in aqueous environments.

This compound exhibits several mechanisms of action, primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biological pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It can bind to specific receptors, modulating their activity and influencing signaling pathways associated with diseases such as cancer and infections.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4.69 | |

| Escherichia coli | 8.33 | |

| Bacillus subtilis | 5.64 | |

| Candida albicans | 16.69 |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Anticancer Activity

In vitro studies have shown that this compound exhibits antiproliferative effects on various cancer cell lines, including HeLa cells. The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with specific molecular targets involved in cell cycle regulation.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyridine derivatives, including this compound. The results indicated that this compound had a notable inhibitory effect on the growth of Staphylococcus aureus and Escherichia coli, with an MIC comparable to standard antibiotics like ciprofloxacin .

- Anticancer Potential : Another investigation focused on the antiproliferative properties of this compound against HeLa cells. The findings revealed that it significantly reduced cell viability, highlighting its potential as a lead compound for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

The unique substitution pattern of this compound contributes to its distinct biological profile compared to other pyridine derivatives.

Q & A

Basic: What safety protocols are recommended for handling 6-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear flame-resistant clothing, gloves, eye/face protection, and ensure proper ventilation .

- First Aid:

- Inhalation: Move to fresh air; seek medical attention if symptoms persist.

- Skin Contact: Immediately remove contaminated clothing and wash with water.

- Eye Exposure: Rinse eyes with water for several minutes; remove contact lenses.

- Ingestion: Rinse mouth and consult a poison center .

- Storage: Avoid contact with strong oxidizers and heat sources. Store in a cool, dry, ventilated area .

Basic: How can researchers determine solubility and stability of this compound given limited physicochemical data?

Answer:

- Experimental Methods:

- Data Gaps: Current safety data sheets lack solubility and stability data, necessitating empirical validation .

Advanced: What computational strategies can predict the reactivity of this compound in novel synthetic pathways?

Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and transition states, focusing on the pyrrolidine-pyridine core’s electronic properties .

- Machine Learning (ML): Train models on analogous pyridine derivatives to predict regioselectivity in substitution reactions .

- Case Study: ICReDD’s integrated approach combines computational predictions with high-throughput experimentation to optimize reaction conditions .

Advanced: How can contradictory spectroscopic data during characterization be resolved?

Answer:

- Multi-Technique Validation:

- Data Reconciliation: Use Bayesian statistical models to weigh conflicting data points and identify systematic errors .

Advanced: What factorial design approaches optimize reaction conditions for synthesizing derivatives?

Answer:

- Design of Experiments (DoE):

- Variables: Temperature, catalyst loading, solvent polarity, and reaction time.

- Response Surface Methodology (RSM): Identify optimal conditions for yield and purity .

- Example: A 2 factorial design could screen three factors (e.g., temperature: 60°C vs. 100°C; solvent: DMF vs. THF) to maximize coupling efficiency in amination reactions .

Advanced: How to analyze hazardous decomposition products under thermal stress?

Answer:

- Thermogravimetric Analysis (TGA): Monitor mass loss and identify decomposition onset temperatures.

- Gas Chromatography-Mass Spectrometry (GC-MS): Detect volatile byproducts like hydrogen chloride (HCl) or nitrogen oxides (NO) .

- Mitigation: Use scrubbers or inert atmospheres to neutralize hazardous emissions during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.